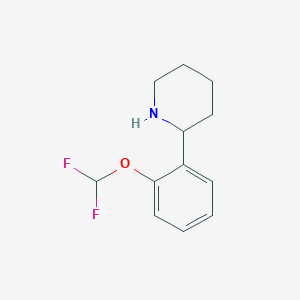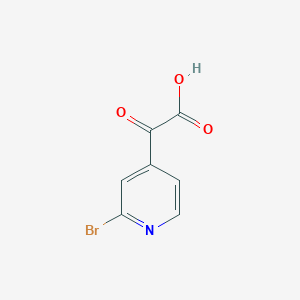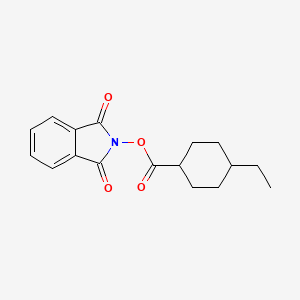
(1r,4r)-1,3-Dioxoisoindolin-2-yl 4-ethylcyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is a complex organic compound that belongs to the class of isoindoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phthalic anhydride derivative with an amine, followed by cyclization and esterification steps.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of catalysts, temperature control, and solvent selection are crucial factors in the industrial synthesis process.
化学反応の分析
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
Industrially, the compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.
類似化合物との比較
Similar Compounds
Phthalimide Derivatives: Compounds like phthalimide share structural similarities and are used in similar applications.
Isoindoline Derivatives: These compounds have a similar core structure and exhibit comparable chemical properties.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1s,4r)-4-ethylcyclohexane-1-carboxylate is unique due to its specific substituents and stereochemistry, which can influence its reactivity and interactions in various applications.
特性
分子式 |
C17H19NO4 |
|---|---|
分子量 |
301.34 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) 4-ethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H19NO4/c1-2-11-7-9-12(10-8-11)17(21)22-18-15(19)13-5-3-4-6-14(13)16(18)20/h3-6,11-12H,2,7-10H2,1H3 |
InChIキー |
JPWUQKYNPNNCQD-UHFFFAOYSA-N |
正規SMILES |
CCC1CCC(CC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



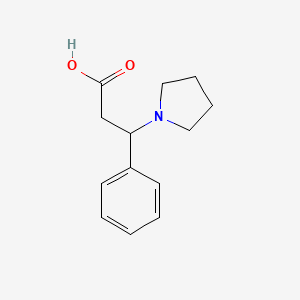
![8-Fluoroimidazo[1,2-a]pyridin-6-amine](/img/structure/B15316528.png)
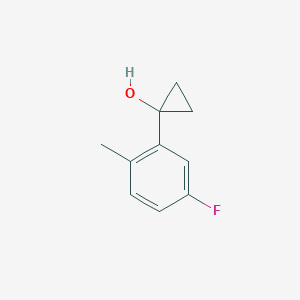
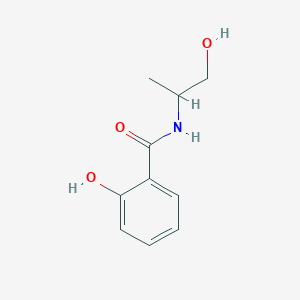
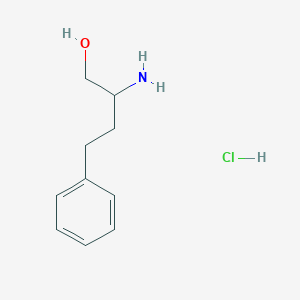

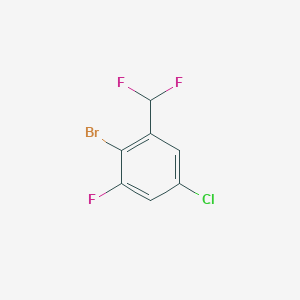
![Ethyl 6-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15316569.png)
![(1R,2S,5S)-3-((Benzyloxy)carbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15316575.png)
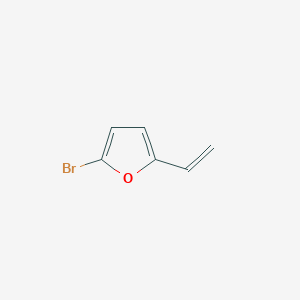
![2,2-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B15316591.png)
